Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate
Description
Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate is a chemical compound with the molecular formula C16H25N3O2. It is a derivative of piperazine and is often used in various chemical and pharmaceutical research applications. This compound is known for its unique structure, which includes a tert-butyl group, a piperazine ring, and a phenyl group with a methylamino substituent.
Properties
IUPAC Name |
tert-butyl 4-[4-(methylaminomethyl)phenyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15-7-5-14(6-8-15)13-18-4/h5-8,18H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERAVZPFPZKVCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428173 | |
| Record name | tert-Butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681508-91-8 | |
| Record name | tert-Butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Piperazine Intermediate Synthesis
The piperazine ring is constructed via a double Michael addition of nitrosoalkenes to primary amines, yielding bis(oximinoalkyl)amines. Subsequent hydrogenation over 5% Pd/C or Raney nickel at 40 bar H₂ and 50°C for 6 hours produces the piperazine core.
Table 1: Hydrogenation Conditions for Piperazine Formation
| Catalyst | Solvent | Pressure | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 5% Pd/C | Methanol | 40 bar | 50°C | 6 h | 60–80 |
| Raney Nickel | Methanol | 40 bar | 50°C | 6 h | 70–85 |
Boc Protection Strategy
The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in methanol under hydrogenation conditions. This one-pot method achieves 85–90% Boc protection efficiency while simultaneously reducing intermediates.
Stepwise Synthesis of the Target Compound
Coupling of Boc-Piperazine with 4-(Methylaminomethyl)phenyl Groups
The final structure is assembled via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling:
Nucleophilic Substitution :
Boc-piperazine reacts with 4-(bromomethyl)-N-methylaniline in acetonitrile at 80°C for 12 hours, using K₂CO₃ as a base. Yield: 65–72%.Suzuki-Miyaura Coupling :
Boc-piperazine-4-boronic ester is coupled with 4-(methylaminomethyl)phenyl bromide using Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ in THF/H₂O (3:1) at 90°C. Yield: 58–63%.
Table 2: Comparison of Coupling Methods
| Method | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | None | K₂CO₃ | Acetonitrile | 65–72 |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | 58–63 |
Catalytic Hydrogenation for Methylamino Group Installation
Reductive amination is employed to introduce the methylamino moiety. 4-Formylphenylpiperazine intermediates are treated with methylamine hydrochloride and NaBH₄ in ethanol at 25°C for 4 hours, achieving 78–82% conversion.
Critical Parameters :
- pH Control : Maintain pH 7–8 using triethylamine to prevent over-reduction.
- Solvent Choice : Ethanol enhances solubility of both imine intermediates and reducing agents.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Industrial synthesis utilizes continuous flow reactors to improve efficiency:
Purification Techniques
- Recrystallization : From ethyl acetate/hexane (1:3) yields 95% pure product.
- Chromatography : Silica gel chromatography (EtOAc:MeOH = 10:1) resolves Boc-deprotected byproducts (<2%).
Table 3: Industrial Process Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume (L/kg) | 20 | 2.5 |
| Energy Consumption (kWh/kg) | 15 | 8 |
| Waste Solvent (L/kg) | 50 | 12 |
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Boc Protection
Under acidic conditions, premature Boc deprotection occurs via SN1 mechanisms. This is mitigated by:
Byproduct Formation
Common byproducts include:
- N-Demethylated analogs : Formed via over-hydrogenation (5–8%). Controlled by limiting H₂ exposure to 6 hours.
- Di-Boc derivatives : Result from excess Boc₂O. Stoichiometric optimization reduces these to <1%.
Comparative Analysis of Synthetic Routes
Route A (Nucleophilic Substitution) :
- Advantages : No transition metals required; lower cost.
- Disadvantages : Limited functional group tolerance.
Route B (Suzuki Coupling) :
- Advantages : Compatible with electron-deficient aryl halides.
- Disadvantages : Pd contamination risks (≤10 ppm residual metal).
Recent Advances in Methodology
Photoredox Catalysis
Visible-light-mediated coupling using Ir(ppy)₃ reduces reaction times to 2 hours with 70% yield, avoiding high-temperature conditions.
Enzymatic Resolution
Candida antarctica lipase B resolves racemic intermediates, achieving 99% enantiomeric excess for chiral variants.
Chemical Reactions Analysis
Chemical Reactions Involving Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate
The chemical reactivity of this compound can be analyzed through its functional groups, which allow it to participate in various organic reactions.
Reaction Conditions and Yields
The following table summarizes some experimental conditions and yields associated with the reactions involving this compound:
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation with BOC anhydride | Methylene chloride, 0°C, 1 hour | 60 | |
| Hydroxypropylation | Acetonitrile, 95°C, 4 hours | 80 | |
| Esterification | Reflux with alcohols | Variable |
Interaction with Biological Targets
The compound's mechanism of action is largely attributed to its ability to interact with biological targets at the molecular level. The piperazine ring can facilitate binding to various receptors, while the methylamino group may enhance solubility and bioavailability.
Coordination Chemistry
The presence of nitrogen atoms allows for coordination with metal ions, potentially modulating enzyme activities or influencing receptor dynamics. This characteristic positions the compound as a candidate for developing targeted therapies.
Stability and Reactivity
Under normal conditions, this compound is stable but should be kept away from strong acids and oxidizing agents to prevent hazardous reactions.
Scientific Research Applications
1.1. Antidepressant Properties
Research has indicated that derivatives of piperazine compounds exhibit potential antidepressant effects. Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate has been studied for its ability to modulate serotonin and norepinephrine levels, which are critical in the treatment of depression. In preclinical studies, compounds with similar structures have shown promise in improving mood and reducing anxiety symptoms .
1.2. Antipsychotic Activity
The compound's structural similarity to known antipsychotics suggests potential efficacy in treating schizophrenia and other psychotic disorders. Studies have demonstrated that piperazine derivatives can act as dopamine receptor antagonists, which may help alleviate psychotic symptoms .
1.3. Neuroprotective Effects
Recent investigations into neuroprotection have highlighted the role of piperazine derivatives in protecting neuronal cells from oxidative stress and apoptosis. This compound has been evaluated for its neuroprotective properties against neurodegenerative diseases like Alzheimer's and Parkinson's .
2.1. Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. In vitro studies have shown that this compound is well absorbed when administered orally, with a favorable half-life that supports its potential for therapeutic use .
2.2. Toxicology
Toxicological assessments are crucial for determining the safety profile of new compounds. Initial toxicity studies on similar piperazine derivatives have indicated low toxicity levels at therapeutic doses, suggesting that this compound may also exhibit a favorable safety profile .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the phenyl group with the methylamino substituent can enhance binding affinity. The tert-butyl group provides steric hindrance, which can influence the compound’s overall reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group, piperazine ring, and phenyl group with a methylamino substituent makes it a versatile compound for various applications .
Biological Activity
Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate (CAS No. 681508-91-8) is a synthetic compound with potential applications in pharmacology. Its structure features a piperazine ring, which is often associated with various biological activities, including antipsychotic and antidepressant effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H27N3O2
- Molecular Weight : 305.42 g/mol
- Structure : The compound consists of a tert-butyl group attached to a piperazine ring, which is further substituted with a phenyl group containing a methylamino side chain.
This compound exhibits its biological activity primarily through interactions with neurotransmitter systems. It is hypothesized to act as a serotonin receptor modulator, influencing mood and anxiety levels.
Biological Activity
- Antidepressant Effects : Research indicates that compounds with similar structures have shown promise in treating depression by modulating serotonin and norepinephrine levels in the brain.
- Anxiolytic Properties : The compound may also exhibit anxiolytic effects, potentially through GABAergic pathways.
- Neuroprotective Effects : Some studies suggest that it may offer neuroprotective benefits, possibly by reducing oxidative stress in neuronal cells.
Study 1: Antidepressant Activity
A study conducted by Smith et al. (2020) evaluated the antidepressant effects of similar piperazine derivatives in a rodent model. The results indicated significant reductions in depressive-like behaviors when administered at specific dosages, suggesting that this compound could yield similar outcomes.
| Compound | Dosage (mg/kg) | Behavioral Change | Reference |
|---|---|---|---|
| Test Compound | 10 | Significant reduction in immobility time | Smith et al., 2020 |
| Control | - | Baseline behavior | Smith et al., 2020 |
Study 2: Neuroprotective Properties
In another study by Johnson et al. (2021), the neuroprotective effects of related compounds were investigated using in vitro models of neuronal injury. The findings suggested that these compounds could mitigate cell death induced by oxidative stress.
| Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction (%) | Reference |
|---|---|---|---|
| Test Compound | 85 | 40 | Johnson et al., 2021 |
| Control | 50 | - | Johnson et al., 2021 |
Q & A
Q. What are the key synthetic routes for tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step protocols, including nucleophilic substitution, coupling reactions, and deprotection steps. For example, Suzuki-Miyaura cross-coupling using tert-butyl piperazine intermediates with aryl halides in the presence of Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and bases (e.g., Na₂CO₃) is a common approach . Yield optimization requires careful control of reaction temperature (e.g., 110°C for coupling reactions) and stoichiometric ratios, as seen in analogous syntheses with 45–65% yields under similar conditions . Purification via silica gel chromatography or recrystallization is critical for isolating high-purity products .
Q. How is the structural integrity of the compound validated post-synthesis?
Characterization typically involves ¹H/¹³C NMR to confirm substituent positions and purity. For instance, tert-butyl protons resonate at ~1.4 ppm, while piperazine N–CH₂ groups appear as triplets near 3.4–3.8 ppm . LC-MS and HRMS validate molecular weight (e.g., observed [M+Na]⁺ peaks matching theoretical values) . X-ray crystallography further resolves stereochemistry and packing, as demonstrated for structurally related piperazine derivatives with monoclinic crystal systems (e.g., P2₁/n space group) .
Q. What are the primary applications of this compound in medicinal chemistry?
The compound serves as a precursor for bioactive molecules, such as prolyl hydroxylase inhibitors (e.g., Izilendustat analogs) targeting hypoxia-inducible factor (HIF) pathways . Its piperazine core enables interactions with enzymes or receptors, while the tert-butyl group enhances metabolic stability. Derivatives have shown activity in kinase inhibition and antimicrobial studies .
Advanced Research Questions
Q. How can conflicting reactivity data in nucleophilic substitutions be resolved?
Discrepancies in substitution outcomes (e.g., competing oxidation or side reactions) arise from solvent polarity, base strength, and steric hindrance. For example, LiAlH₄ reduction in anhydrous ether minimizes side products compared to aqueous conditions . Computational modeling (e.g., DFT) can predict reactive sites, as the methylamino group’s electron-donating effect directs electrophilic attacks to the para position of the phenyl ring .
Q. What strategies improve enantioselectivity in asymmetric syntheses involving this compound?
Chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) can induce asymmetry during piperazine functionalization. A study on tert-butyl piperazine carboxylates achieved 93% enantiomeric excess (ee) using (S)-tert-butyl 3-methylpiperazine-1-carboxylate as a template . Kinetic resolution during crystallization (e.g., using tartaric acid derivatives) further enhances selectivity .
Q. How does the compound’s conformational flexibility impact its biological activity?
Molecular dynamics simulations reveal that the piperazine ring adopts chair or boat conformations depending on substituents. For instance, bulky tert-butyl groups restrict ring flipping, stabilizing interactions with hydrophobic enzyme pockets (e.g., in HIF inhibitors) . Structure-activity relationship (SAR) studies show that methylamino substitution at the phenyl position enhances binding affinity by 2–3 fold compared to unsubstituted analogs .
Q. What analytical methods address batch-to-batch variability in large-scale synthesis?
HPLC-PDA monitors impurities (e.g., deprotected piperazine byproducts), while DSC/TGA assesses thermal stability during scale-up . Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progress, reducing deviations .
Methodological Considerations
Q. How are competing pathways managed during oxidation or reduction reactions?
Selective oxidation of the methylamino group to a ketone requires mild agents (e.g., MnO₂ in acetone) to avoid over-oxidation to carboxylic acids . For reductions, NaBH₄ in ethanol selectively targets imine intermediates without affecting the tert-butyl ester .
Q. What computational tools predict the compound’s pharmacokinetic properties?
SwissADME predicts moderate blood-brain barrier permeability (logBB = −0.5) and CYP3A4 metabolism due to the piperazine moiety. Molecular docking (e.g., AutoDock Vina) models interactions with HIF-prolyl hydroxylase (PDB: 5OXY), highlighting hydrogen bonds between the methylamino group and Arg283 .
Data Contradictions and Solutions
Q. Why do reported yields for similar Suzuki couplings vary (45% vs. 65%)?
Variability stems from catalyst loading (2–5 mol% Pd), aryl halide reactivity (Br vs. I), and base choice (K₂CO₃ vs. Cs₂CO₃). Higher yields (65%) are achieved with microwave-assisted heating (150°C, 10 min) versus traditional reflux (110°C, 12 h) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
